2-(9-bromo-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)-N-isobutylacetamide
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Overview
Description
2-(9-bromo-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)-N-isobutylacetamide is a synthetic organic compound with a complex structure It contains a bromine atom, a sulfur atom in a thiazine ring, and an isobutyl group attached to an acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(9-bromo-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)-N-isobutylacetamide typically involves multiple steps. One common route starts with the bromination of dibenzo[c,e][1,2]thiazine to introduce the bromine atom at the 9-position. This is followed by oxidation to form the 5,5-dioxido derivative. The final step involves the acylation of the thiazine ring with N-isobutylacetamide under controlled conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-(9-bromo-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)-N-isobutylacetamide can undergo various chemical reactions, including:
Oxidation: Further oxidation can occur at the sulfur atom.
Reduction: The bromine atom can be reduced to a hydrogen atom.
Substitution: The bromine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can replace the bromine atom under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while reduction can produce the corresponding hydrogenated compound.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its structural features make it a candidate for studying interactions with biological macromolecules.
Industry: It may be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 2-(9-bromo-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)-N-isobutylacetamide is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its bromine and thiazine moieties. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2-(9-bromo-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)acetamide: Lacks the isobutyl group.
1-(1-Azepanyl)-2-(9-bromo-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)ethanone: Contains an azepanyl group instead of the isobutyl group.
(9-Ethyl-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)acetic acid: Contains an ethyl group instead of the isobutyl group.
Uniqueness
The presence of the isobutyl group in 2-(9-bromo-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)-N-isobutylacetamide distinguishes it from similar compounds. This structural feature may influence its reactivity and interactions with biological targets, making it a unique compound for specific applications .
Properties
Molecular Formula |
C18H19BrN2O3S |
---|---|
Molecular Weight |
423.3 g/mol |
IUPAC Name |
2-(9-bromo-5,5-dioxobenzo[c][1,2]benzothiazin-6-yl)-N-(2-methylpropyl)acetamide |
InChI |
InChI=1S/C18H19BrN2O3S/c1-12(2)10-20-18(22)11-21-16-8-7-13(19)9-15(16)14-5-3-4-6-17(14)25(21,23)24/h3-9,12H,10-11H2,1-2H3,(H,20,22) |
InChI Key |
XSAACICZWSBMMS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CNC(=O)CN1C2=C(C=C(C=C2)Br)C3=CC=CC=C3S1(=O)=O |
Origin of Product |
United States |
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